Product packaging for Acetic acid, chloro-, pentyl ester(Cat. No.:CAS No. 5411-55-2)

Acetic acid, chloro-, pentyl ester

Cat. No.: B7906611
CAS No.: 5411-55-2
M. Wt: 164.63 g/mol
InChI Key: SAOZOMQLKLWJAN-UHFFFAOYSA-N
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Description

Historical Context of Chloroacetate (B1199739) Ester Research

The study of chloroacetate esters is rooted in the 19th-century synthesis of their parent compound, chloroacetic acid. The French chemist Félix LeBlanc first prepared an impure form of chloroacetic acid in 1843 by chlorinating acetic acid in the presence of sunlight. In 1857, the German chemist Reinhold Hoffmann synthesized the pure compound through a similar method of refluxing glacial acetic acid with chlorine and sunlight. That same year, French chemist Charles Adolphe Wurtz independently synthesized it by hydrolyzing chloroacetyl chloride.

The industrial production of chloroacetic acid has historically followed two main routes: the chlorination of acetic acid and the hydrolysis of trichloroethylene. scbt.com The development of methods to produce chloroacetic acid paved the way for the synthesis of its various esters.

The general method for synthesizing chloroacetate esters, known as Fischer esterification, involves reacting chloroacetic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. chemicalbook.com For instance, methyl chloroacetate is prepared by the esterification of chloroacetic acid with methanol. chemicalbook.com Similarly, ethyl chloroacetate is synthesized from chloroacetic acid and ethanol. chemicalbook.com These reactions are often carried out under reflux, and various techniques have been developed to improve yields and purity, such as the azeotropic removal of water. chemicalbook.com While specific historical accounts of the first synthesis of pentyl chloroacetate are not prominent in the literature, it is produced through the same fundamental esterification reaction, using pentanol (B124592) as the alcohol reactant.

Significance of Pentyl Chloroacetate in Broader Chemical Landscapes

The significance of pentyl chloroacetate is primarily derived from its role as a versatile intermediate and building block in organic synthesis, a characteristic shared by the broader class of chloroacetate esters. The high reactivity of the carbon-chlorine bond, activated by the adjacent carbonyl group, makes these compounds valuable precursors for a wide range of more complex molecules.

Chloroacetate esters are utilized in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aihtdchem.com For example, they are key intermediates in the production of some herbicides and insecticides. ontosight.ai The ester group can be readily hydrolyzed or transesterified, while the chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. For instance, tert-butyl chloroacetate is used in the synthesis of amino acids, peptides, and chiral compounds. htdchem.com Ethyl chloroacetate serves as a reactant in the synthesis of quinoline (B57606) derivatives.

Given these applications, pentyl chloroacetate is a useful intermediate for introducing a pentyl ester group into a molecule or for reactions involving the displacement of the chlorine atom to form new carbon-carbon or carbon-heteroatom bonds. The pentyl group can influence the physical properties of the final product, such as its solubility and volatility.

Overview of Current Research Directions in Chemical Compounds Identification and Characterization

The precise identification and thorough characterization of chemical compounds like pentyl chloroacetate are fundamental to modern chemical research. A suite of advanced analytical techniques is employed to elucidate the structure, purity, and properties of newly synthesized or isolated compounds.

Spectroscopic Methods are central to molecular structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, allowing for the determination of the connectivity of atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of pentyl chloroacetate would show characteristic peaks for the ester carbonyl group and the carbon-chlorine bond. nih.gov

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a compound by analyzing its fragmentation pattern upon ionization.

Chromatographic Techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) is suitable for volatile compounds and is often coupled with a mass spectrometer (GC-MS) for powerful separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC) is used for a wide range of compounds, including those that are not volatile enough for GC.

These techniques, often used in combination, provide a comprehensive characterization of a chemical compound, ensuring its identity and purity before it is used in further research or application.

Modern Analytical Techniques for Compound Characterization

Technique Information Provided Application
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, connectivity of atoms Structure elucidation
Infrared (IR) Spectroscopy Presence of functional groups Functional group identification
Mass Spectrometry (MS) Molecular weight, structural fragments Molecular formula determination, identification
Gas Chromatography (GC) Separation of volatile components, purity assessment Purity analysis, separation of mixtures
High-Performance Liquid Chromatography (HPLC) Separation of a wide range of compounds, purity assessment Purity analysis, separation of non-volatile mixtures

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B7906611 Acetic acid, chloro-, pentyl ester CAS No. 5411-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-10-7(9)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZOMQLKLWJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202456
Record name Acetic acid, chloro-, pentyl ester
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Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-55-2
Record name Acetic acid, chloro-, pentyl ester
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Record name NSC10985
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Record name Acetic acid, chloro-, pentyl ester
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Advanced Analytical Methodologies for the Identification and Elucidation of Pentyl Chloroacetate Within Complex Chemical Systems

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex chemical systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like pentyl chloroacetate (B1199739). In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

The interpretation of the mass spectrum of pentyl chloroacetate involves identifying the molecular ion peak and characteristic fragment ions. The molecular weight of pentyl chloroacetate (C7H13ClO2) is 164.63 g/mol . nih.gov The mass spectrum of pentyl chloroacetate typically exhibits a top peak at a specific m/z value, which is a key identifier in the NIST (National Institute of Standards and Technology) library. nih.gov In one study, pentyl chloroacetate was identified as a component in a plant extract, constituting 4.97% of the sample. academicjournals.org The GC-MS analysis of regioisomeric benzoyl substituted-1-n-pentylindoles, which share the same elemental composition, demonstrates the technique's ability to distinguish between isomers based on fragmentation patterns and retention times. nih.gov

The Kovats retention index, a dimensionless quantity that relates the retention time of a compound to those of linear alkanes, is another critical parameter in GC analysis. For pentyl chloroacetate, the standard non-polar Kovats retention index has been reported with values around 1086 to 1106. nih.gov

Table 1: GC-MS Data for Pentyl Chloroacetate

ParameterValueReference
Molecular FormulaC7H13ClO2 nih.gov
Molecular Weight164.63 g/mol nih.gov
CAS Number5411-55-2 nih.gov
Standard Non-Polar Kovats Retention Index1086, 1089, 1096, 1097, 1106 nih.gov

This table summarizes key GC-MS parameters for the identification of pentyl chloroacetate.

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy for Functional Group Characterization

Gas chromatography can also be coupled with Fourier Transform Infrared (FTIR) spectroscopy, a technique that provides information about the functional groups present in a molecule. As compounds elute from the GC column, they pass through an infrared beam. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of the chemical bonds within the molecule.

For pentyl chloroacetate, the FTIR spectrum would reveal characteristic absorption bands for the ester functional group (C=O stretching) and the carbon-chlorine bond (C-Cl stretching). nih.govscribd.com The combination of retention time data from the GC and the functional group information from the FTIR provides a high degree of confidence in the identification of the compound. frontiersin.orgnih.gov For instance, the FTIR spectrum of acetic acid shows an intense peak for the carbonyl (C=O) stretch between 1760-1690 cm⁻¹ and a broad stretch from 3500-2500 cm⁻¹ identifying the O-H and C-H bonds. scribd.com While specific data for pentyl chloroacetate's FTIR spectrum is not detailed in the provided results, the principles of GC-FTIR analysis of related compounds demonstrate its utility. academicjournals.orgnih.gov

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Diverse Molecular Detection

For compounds that are not sufficiently volatile or are thermally labile for GC analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. In LC-MS, separation occurs in the liquid phase, and various ionization techniques, such as electrospray ionization (ESI), are used to transfer the analytes into the gas phase for mass analysis.

While pentyl chloroacetate is amenable to GC-MS, LC-MS can be a powerful tool for its analysis within complex matrices, especially when dealing with less volatile co-contaminants. nih.gov The development of LC-MS methods often involves optimizing the mobile phase to achieve good chromatographic separation and efficient ionization. sielc.comnih.govsigmaaldrich.com For example, the use of additives like formic acid or acetic acid in the mobile phase is common. sielc.comsigmaaldrich.com High-purity solvents and reagents are crucial to minimize background noise and adduct formation, which can complicate the mass spectra. lcms.cz The inherent challenge of poor ionization efficiency for some compounds can be addressed through chemical derivatization prior to LC-MS analysis. nih.gov

High-Resolution Spectroscopic Approaches for Structural Confirmation

For unambiguous structural confirmation, high-resolution spectroscopic techniques are employed. These methods provide highly detailed information about the elemental composition and the precise arrangement of atoms within a molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental formula of a compound. nih.govchromatographyonline.com This is a significant advantage over standard MS, which provides nominal mass. By comparing the experimentally measured exact mass with the theoretical exact mass calculated for a proposed formula, the elemental composition can be confidently assigned. The exact mass of pentyl chloroacetate (C7H13ClO2) is 164.0604073 Da. nih.gov HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. encyclopedia.pubcore.ac.uk It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

For pentyl chloroacetate, ¹H NMR spectroscopy would reveal distinct signals for the protons in the pentyl group and the methylene (B1212753) group adjacent to the chlorine atom. chemicalbook.comchemicalbook.com The chemical shift, splitting pattern (multiplicity), and integration of these signals would allow for the complete assignment of the proton skeleton. For instance, the protons of the methylene group attached to the oxygen of the ester would appear at a different chemical shift than the other methylene groups in the pentyl chain. chemicalbook.comchegg.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. encyclopedia.pub Each unique carbon atom in pentyl chloroacetate would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in the ester group would be particularly characteristic. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between different nuclei and piece together the complete molecular structure. encyclopedia.pubomicsonline.org

Chemometric and Data Science Applications in Complex Mixture Analysis

The analysis of complex chemical systems, where numerous compounds are present, requires sophisticated data processing techniques to accurately identify and quantify individual components. For a compound like pentyl chloroacetate, which may be present in intricate matrices such as environmental samples or industrial process streams, chemometrics and data science offer powerful tools for its elucidation. These approaches transform raw analytical data into meaningful chemical information.

Multivariate Statistical Analysis for Pattern Recognition and Component Differentiation

Multivariate Statistical Analysis (MSA) encompasses a suite of techniques used to analyze datasets with multiple variables. In chemical analysis, this allows for the simultaneous consideration of all data points from an analytical run (e.g., all mass-to-charge ratios in a mass spectrum over a full chromatographic separation), rather than focusing on a few specific data points. This holistic approach is essential for recognizing patterns and differentiating between closely related or co-eluting components in a complex mixture.

Principal Component Analysis (PCA) is a cornerstone of MSA, widely used for its ability to reduce the dimensionality of complex datasets while retaining the most significant information. PCA achieves this by transforming the original variables into a new set of uncorrelated variables known as Principal Components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance.

In the context of identifying an ester like pentyl chloroacetate within a complex sample, PCA can be applied to data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS). By plotting the data in the new PC space, samples with similar chemical profiles cluster together, while those with different compositions are separated. This allows analysts to discern patterns related to the presence or concentration of specific compounds or compound classes. For instance, studies on complex mixtures containing various esters, higher alcohols, and carboxylic acids have successfully used PCA to differentiate between fermentation batches or sample types, with the first two principal components often explaining over 99% of the data's variance. researchgate.net This differentiation is critical for isolating the chemical signature of a target analyte like pentyl chloroacetate from background noise and interfering compounds. nih.govunito.itmdpi.com

Table 1: Illustrative Example of Principal Component Analysis Results for Differentiating Chemical Mixtures This interactive table provides an example of how PCA results are typically presented. The variance explained by each principal component indicates its importance in distinguishing between the samples.

Principal ComponentEigenvalueVariance Explained (%)Cumulative Variance (%)
PC16.3579.3379.33
PC21.6520.67100.00
PC3<0.01<0.01100.00
PC4<0.01<0.01100.00
Data based on findings from the analysis of fermentation products. researchgate.net

Spectral Deconvolution and Library Matching Algorithms

Even with advanced chromatographic techniques, components in highly complex mixtures can co-elute, meaning they are not fully separated in time. This results in overlapping mass spectra that are difficult to interpret. Spectral deconvolution is a computational process designed to resolve this issue by mathematically separating the mass spectra of individual components from a single, convoluted chromatographic peak. nih.gov

The process begins with noise analysis and the identification of a "model" chromatographic peak shape. nih.gov Algorithms then work to find ions that maximize and minimize together across the peak, assuming they belong to the same compound. By doing so, a "pure" mass spectrum can be reconstructed for each co-eluting analyte. nih.gov Several software tools, both commercial and freely available, have been developed to perform this task, including the Automated Mass Spectrometry Deconvolution and Identification System (AMDIS) and ADAP-GC. nih.govresearchgate.net These tools are critical for preparing data for the next step: library matching. nih.gov The successful application of spectral deconvolution has been demonstrated in the analysis of various esters, such as diterpene esters in coffee, where baseline separation was not achievable through chromatography alone. researchgate.net

Table 2: Comparison of Selected Spectral Deconvolution Software This interactive table outlines key features of prominent deconvolution software used in GC-MS data analysis.

Software/AlgorithmKey PrincipleAvailabilityPrimary Application
AMDIS Uses model peak shape and ion grouping to reconstruct spectra. nih.govFree (NIST)General GC-MS metabolomics and chemical analysis. nih.gov
MetaboliteDetector Employs a non-negative matrix factorization approach.FreeOptimized for metabolomics data.
ADAP-GC Defines and analyzes chromatographic peak features (CPFs). nih.govgithub.ioFreeGC-MS metabolomics, compatible with high-resolution MS. researchgate.net
ChromaTOF Proprietary algorithms for TOF-MS data.CommercialHigh-speed GCxGC-TOF-MS analysis.

Once a clean, deconvoluted mass spectrum is obtained, library matching algorithms are used for compound identification. This involves comparing the experimentally acquired mass spectrum against a large database of reference spectra. nelsonlabs.com The most widely used libraries for electron ionization (EI) GC-MS are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectra, which contain spectra for hundreds of thousands of compounds. nelsonlabs.comthermofisher.com

The matching algorithm calculates a similarity score, often called a "match factor," which quantifies how well the unknown spectrum matches a reference spectrum in the library. nelsonlabs.com A higher score indicates a greater probability of a correct identification. thermofisher.com For halogenated compounds like pentyl chloroacetate, GC-MS is a particularly powerful tool because the mass spectra are generally reproducible and suitable for library matching. nih.govrestek.com While a high match factor (typically >800-900 out of 1000) provides strong evidence for a compound's identity, confirmation with an authentic chemical standard is the gold standard for unequivocal identification. thermofisher.com The use of halogen-specific detectors can also be employed as a tool to discover and pre-select halogenated compounds for further investigation with GC-MS and library matching. nih.gov

Investigation of Reaction Mechanisms and Kinetics Involving Pentyl Chloroacetate

Kinetic Studies for Rate Law Determination and Rate-Limiting Step Identification

Influence of Concentration, Temperature, and Pressure

The rate of a chemical reaction is intricately linked to the concentration of the reactants, the temperature at which the reaction occurs, and the applied pressure, especially for gas-phase reactions.

Concentration: The rate of reaction for the hydrolysis of pentyl chloroacetate (B1199739) is expected to depend on the concentration of the ester and, in many cases, the concentration of other reactants like water or a catalyst. libretexts.org Generally, an increase in the concentration of reactants leads to a higher frequency of molecular collisions, thereby increasing the reaction rate. researchgate.net The relationship between concentration and rate is quantified by the reaction order with respect to each reactant, which is determined experimentally. libretexts.org For a hypothetical hydrolysis reaction:

CH₂ClCOOCH₂CH₂CH₂CH₂CH₃ + H₂O → CH₂ClCOOH + CH₃CH₂CH₂CH₂CH₂OH

The rate law would be of the form:

Rate = k[Pentyl Chloroacetate]ⁿ[H₂O]ᵐ

where 'k' is the rate constant, and 'n' and 'm' are the reaction orders. These orders are determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.org

Interactive Data Table: Hypothetical Initial Rates for Pentyl Chloroacetate Hydrolysis

ExperimentInitial [Pentyl Chloroacetate] (M)Initial [H₂O] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

Note: This data is illustrative to demonstrate the method of initial rates. In this hypothetical case, the reaction is first order with respect to pentyl chloroacetate and zero order with respect to water.

Temperature: An increase in temperature almost universally leads to an increase in the reaction rate. researchgate.net This is because higher temperatures provide the reactant molecules with greater kinetic energy, increasing the fraction of molecules that possess the necessary activation energy to overcome the energy barrier for the reaction to occur. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where 'A' is the pre-exponential factor, 'Ea' is the activation energy, and 'R' is the ideal gas constant. For the hydrolysis of esters, a rise in temperature accelerates the breaking of the ester bond.

Pressure: The effect of pressure on reaction rates is most significant for reactions involving gases. For reactions in the liquid phase, such as the hydrolysis of pentyl chloroacetate, the effect of pressure is generally modest unless very high pressures are applied. researchgate.netnih.gov An increase in pressure can slightly increase the rate of reactions that proceed with a decrease in volume (i.e., have a negative activation volume). researchgate.net However, for many solution-phase reactions, the influence of pressure is often considered negligible under standard conditions.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. It can be determined graphically by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), which yields a straight line with a slope of -Ea/R. etsu.edu

Thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insight into the transition state of the reaction. These parameters can be calculated from the temperature dependence of the rate constant using the Eyring equation. A detailed thermodynamic analysis can reveal whether the transition state is more or less ordered than the reactants and the energy requirements to reach it. scispace.comrsc.org

Interactive Data Table: Hypothetical Temperature Dependence of the Rate Constant for Pentyl Chloroacetate Hydrolysis

Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
2981.5 x 10⁻⁴-8.800.00336
3083.1 x 10⁻⁴-8.080.00325
3186.0 x 10⁻⁴-7.420.00314
3281.1 x 10⁻³-6.810.00305

Note: This data is illustrative. Plotting ln(k) vs. 1/T would allow for the calculation of the activation energy.

Elucidation of Elementary Steps and Reaction Intermediates

Spectroscopic Monitoring of Transient Species

The direct observation of short-lived intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as flash photolysis coupled with transient absorption spectroscopy, nuclear magnetic resonance (NMR), and electron spin resonance (ESR) spectroscopy can be employed to detect and characterize these fleeting species. rsc.orgrsc.org For the hydrolysis of pentyl chloroacetate, spectroscopic methods could potentially identify the formation of tetrahedral intermediates, which are common in ester hydrolysis reactions. The infrared (IR) spectrum of pentyl chloroacetate shows characteristic peaks that would change during the course of a reaction, allowing for the monitoring of the disappearance of the reactant and the appearance of products. nih.gov

Isotopic Labeling Studies for Atom Tracing

Isotopic labeling is a definitive method for tracing the path of atoms throughout a chemical reaction. nih.gov By replacing an atom in a reactant with one of its isotopes (e.g., ¹⁸O in place of ¹⁶O in water for a hydrolysis reaction), the position of that atom in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. This provides unambiguous evidence for bond-making and bond-breaking steps. For the hydrolysis of pentyl chloroacetate, labeling the oxygen atom of the water molecule with ¹⁸O would help to determine whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage.

Catalytic Effects on Reaction Pathways and Selectivity

Catalysts can significantly alter the rate and outcome of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. researchgate.net In the context of pentyl chloroacetate, both acid and base catalysis are common for ester hydrolysis. Catalysts can also influence the selectivity of a reaction, favoring the formation of one product over others when multiple reaction pathways are possible. The enzymatic hydrolysis of esters, for instance, is known for its high specificity. mdpi.com The choice of catalyst can be crucial in industrial processes to enhance reaction efficiency and direct the reaction towards the desired product, minimizing unwanted side reactions.

Homogeneous and Heterogeneous Catalysis

The synthesis of pentyl chloroacetate is most commonly achieved through the esterification of chloroacetic acid with n-pentyl alcohol. The kinetics and yield of this reaction are heavily dependent on the type of catalyst employed. Catalysis for this process can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Traditional methods for esterification, such as the Fischer esterification, often use strong mineral acids like sulfuric acid (H₂SO₄) as catalysts. quora.comathabascau.ca These acids accelerate the reaction by protonating the carbonyl oxygen of the chloroacetic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by pentyl alcohol. rsc.org While effective, the use of mineral acids poses challenges related to equipment corrosion and difficulties in separating the catalyst from the product mixture. acs.org

Research has explored more advanced homogeneous catalysts to improve efficiency and simplify separation. A study on the esterification of chloroacetic acid with n-pentyl alcohol investigated the use of a thermoregulated ionic liquid based on a vanadium-substituted polyoxometalate, [TEAPS]₅PW₁₀V₂O₄₀. rsc.org This catalyst acts homogeneously at the reaction temperature of 140 °C but precipitates upon cooling, allowing for easy separation. The proposed mechanism involves the protonation of the chloroacetic acid's carbonyl group by hydrogen ions from the catalyst, followed by the nucleophilic attack of n-pentyl alcohol and subsequent dehydration to form the ester. rsc.org This system demonstrated a significantly high esterification rate of 98.75% under optimal conditions. rsc.org

Table 1: Comparison of Catalytic Performance in the Esterification of Chloroacetic Acid with n-Pentyl Alcohol rsc.org
CatalystCatalyst TypeEsterification Rate (%)Notes
None (Self-catalytic)N/A75.0Reaction proceeds due to the inherent acidity of chloroacetic acid.
Sulfuric Acid (H₂SO₄)Homogeneous87.47Conventional mineral acid catalyst; presents separation and corrosion issues.
[TEAPS]₅PW₁₀V₂O₄₀Homogeneous (Thermoregulated)98.75High activity and can be reused five times without significant loss of activity.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a significant advantage in terms of catalyst separation and reusability. mdpi.com Solid acid catalysts, such as cation exchange resins, are widely used for esterification reactions. For the synthesis of related chloroacetate esters, such as methyl and ethyl chloroacetate, cation exchange resins have proven effective. acs.orgresearchgate.net These resins typically contain sulfonic acid groups that provide the protons necessary for catalysis, functioning similarly to sulfuric acid but in a solid, easily recoverable form. Studies on methyl chloroacetate synthesis using a cation exchange resin have established a power-law kinetic model and calculated activation energies for the reaction. acs.orgacs.org Although specific kinetic data for the pentyl ester is sparse, the principles are directly applicable. Other solid catalysts, such as zinc methanesulfonate, have also been shown to be effective for the esterification of chloroacetic acid with various alcohols. researchgate.net

Principles of Enzyme Mimicry and Biocatalysis in Ester Formation/Hydrolysis

In line with the principles of green chemistry, biocatalysis and enzyme mimicry offer highly selective and environmentally benign alternatives to conventional chemical methods for ester synthesis and hydrolysis. nih.gov

Biocatalysis

Lipases are the most frequently used enzymes for ester transformations due to their stability in organic solvents and their high degree of selectivity (chemo-, regio-, and enantio-). nih.govnih.gov They can catalyze esterification, transesterification, and hydrolysis under mild conditions. nih.gov The catalytic activity of lipases originates from a catalytic triad, typically composed of serine, histidine, and aspartic acid residues in the enzyme's active site. mdpi.com

For the synthesis of esters, lipase-catalyzed reactions are often performed in non-aqueous media to shift the equilibrium towards ester formation rather than hydrolysis. mdpi.com In the context of chloroacetates, lipases such as Novozym 435 (derived from Candida antarctica lipase (B570770) B) have been used in reactions involving vinyl chloroacetate as an acyl donor for the kinetic resolution of alcohols. nih.gov The reverse reaction, the hydrolysis of esters, can also be catalyzed by lipases with high chemoselectivity. nih.gov The kinetics of these enzymatic reactions often follow the Michaelis-Menten model, which describes the relationship between the reaction rate and substrate concentration. chemrxiv.org

Key parameters influencing lipase-catalyzed reactions include:

Enzyme Choice: Different lipases exhibit varying activities and selectivities. Lipase from Candida antarctica B (CAL-B) is noted for its broad substrate scope and high efficiency. nih.gov

Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. mdpi.com

Temperature: Lipases are typically active between 40 °C and 60 °C, with higher temperatures potentially causing thermal denaturation. mdpi.com

Acyl Donor: For transesterification, activated esters like vinyl esters often provide higher activity. nih.gov

Enzyme Mimicry

Enzyme mimics are synthetic molecules designed to replicate the function of natural enzymes. They combine a molecular recognition domain with a catalytic functional group to achieve high selectivity. rsc.org A notable example is the development of DNA-conjugated small molecule catalysts (DCats) for site-selective ester hydrolysis. In one study, a DNA aptamer was tethered to an imidazole (B134444) catalyst. The DNA portion specifically binds to a target molecule, positioning the imidazole group to selectively catalyze the hydrolysis of a nearby ester bond. rsc.org

This system demonstrated enzyme-like kinetics and increased the rate of hydrolysis of a target ester by over 100-fold compared to the untethered imidazole catalyst, while other esters remained unaffected. rsc.org Although not specifically tested on pentyl chloroacetate, this principle of using a recognition moiety to direct a catalytic group provides a powerful strategy for achieving highly selective transformations, including the potential for targeted hydrolysis of specific chloroacetate esters in complex molecular environments.

Theoretical and Computational Chemistry Approaches for Pentyl Chloroacetate Systems

Electronic Structure Calculations for Molecular Conformation and Stability

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. They solve the time-independent Schrödinger equation to determine the arrangement of electrons and the resulting molecular energies and geometries.

Ab initio and Density Functional Theory (DFT) are two pillars of electronic structure calculations. Ab initio methods derive results directly from first principles, without experimental data, using various levels of approximation. Methods like Hartree-Fock (RHF) provide a foundational understanding of the electronic structure. nih.gov

DFT, on the other hand, is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become exceedingly popular due to its balance of accuracy and computational cost. For molecules like pentyl chloroacetate (B1199739), DFT calculations, often using functionals like B3LYP, are employed to compute equilibrium geometries, ground electronic state energies, and harmonic vibrational spectra. nih.gov Studies on related chloro-substituted coumarins have shown that DFT can identify multiple stable conformers and even transition state structures between them. nih.gov For pentyl chloroacetate, this would involve analyzing the rotational isomers around the C-O and C-C single bonds of the pentyl chain and the C-C bond of the chloroacetyl group.

Table 1: Representative Theoretical Methods for Electronic Structure Calculations

Method Type Common Acronyms Key Features
Ab Initio HF, RHF, MP2, CCSD Based on first principles; can be systematically improved; computationally expensive.

This table is generated based on general knowledge of computational chemistry methods.

The accuracy of ab initio and DFT calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. mit.edu The selection involves a trade-off between accuracy and computational cost. mit.edu

For a molecule containing chlorine, like pentyl chloroacetate, basis sets must be flexible enough to describe the electron distribution around the halogen atom accurately. Pople-style basis sets, such as 6-31G* or the more flexible 6-311+G(d,p), are common choices. researchgate.net The inclusion of polarization functions (e.g., * or (d,p)) is crucial for describing the anisotropic nature of bonding, while diffuse functions (e.g., +) are important for anions and describing weak interactions. researchgate.net

Table 2: Common Basis Sets for Organic Molecule Calculations

Basis Set Family Examples Typical Application
Pople Style 6-31G(d), 6-311+G(d,p) General purpose for geometry optimizations and energy calculations. researchgate.net
Correlation-Consistent cc-pVDZ, aug-cc-pVTZ Designed for systematic convergence towards the complete basis set limit; used for high-accuracy energy calculations. dtu.dk

This table is generated based on data from sources discussing basis set selection. researchgate.netdtu.dk

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While electronic structure calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecular systems. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.orgrsc.org

For pentyl chloroacetate, MD simulations can be used to study its conformational dynamics in the gas phase or, more importantly, in a solvent. The interaction with solvent molecules can significantly influence which conformations are preferred. nih.gov For example, MD studies on other chloroacetate esters (methyl, ethyl, and propyl chloroacetate) have been used to calculate properties like the enthalpy of vaporization and to understand how the alkyl chain length affects interactions. acs.org Such simulations typically employ all-atom force fields like the General Amber Force Field (GAFF), which provides the parameters needed to describe the potential energy of the system. acs.org

By simulating pentyl chloroacetate in a box of water or another solvent, one can analyze the radial distribution functions between different parts of the ester and the solvent, revealing the structure of the solvation shell and identifying specific interactions like hydrogen bonds. mdpi.com These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. nih.govnih.gov

Reaction Path Exploration and Transition State Characterization

Understanding the chemical reactivity of pentyl chloroacetate, such as its hydrolysis or its reaction with nucleophiles, requires exploring the potential energy surface to find the most likely reaction pathways.

Once a transition state (TS) for a reaction has been located using methods like DFT, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.comnumberanalytics.com The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. q-chem.commdpi.com Following this path confirms that the located TS indeed connects the desired reactants and products. scm.com

For a reaction like the alkaline hydrolysis of pentyl chloroacetate, a key step involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net An IRC calculation starting from the transition state of this step would trace the geometric changes, such as the C-O bond formation and the change in hybridization of the carbonyl carbon, as the system progresses towards the intermediate and back towards the reactants. q-chem.comresearchgate.net

While IRC analysis is powerful for a known transition state, discovering all possible reaction pathways, including unexpected ones, requires a more comprehensive approach. Global Reaction Route Mapping (GRRM) is a strategy for the automated exploration of reaction pathways on a potential energy surface calculated by quantum chemistry methods. rsc.orgresearchgate.net

GRRM algorithms, such as the Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR) methods, can systematically find equilibrium structures and the transition states that connect them. rsc.orgarxiv.org Applying a GRRM strategy to a system containing pentyl chloroacetate and a reactant, like water or hydroxide, could uncover various competing reaction mechanisms. For instance, in the hydrolysis of related esters, both concerted and stepwise mechanisms have been examined. researchgate.net GRRM could systematically explore pathways for substitution at the carbonyl carbon or even potential elimination reactions, providing a complete map of the reaction landscape. rsc.orgresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a sophisticated computational approach to predict the chemical reactivity of compounds based on their molecular structure. This methodology establishes a mathematical correlation between a molecule's structural or physicochemical properties, known as descriptors, and a specific measure of its reactivity. For pentyl chloroacetate, QSRR models can be instrumental in predicting its reactivity in various chemical reactions, such as hydrolysis, which is a critical degradation pathway in environmental and biological systems.

The fundamental principle of QSRR lies in the hypothesis that the molecular structure of a compound inherently contains the information that dictates its chemical behavior. By quantifying this structural information through molecular descriptors, it becomes possible to build predictive models. These models are typically developed using a training set of compounds for which the reactivity data is known and are subsequently validated using an independent test set of compounds.

Research Findings in QSRR Modeling of Ester Reactivity

While specific QSRR studies exclusively focused on pentyl chloroacetate are not extensively documented in publicly available literature, a substantial body of research exists on the QSRR modeling of the hydrolysis of carboxylic acid esters, a class to which pentyl chloroacetate belongs. nih.govtandfonline.commanchester.ac.ukacs.org These studies provide a strong framework for understanding the factors that govern the reactivity of pentyl chloroacetate and for constructing predictive models.

A primary application of QSRR for esters is the prediction of their hydrolysis rate constants (kh), which quantify the speed of the reaction with water. The hydrolysis of esters can be catalyzed by acids, bases, or occur under neutral conditions. The base-catalyzed hydrolysis of carboxylic acid esters has been a particular focus of QSRR modeling. tandfonline.comresearchgate.net

The development of robust QSRR models for ester hydrolysis involves the use of multiple linear regression (MLR) and other machine learning algorithms. nih.govtandfonline.com These models incorporate a variety of molecular descriptors to capture the electronic, steric, and hydrophobic characteristics of the ester molecules.

Key Molecular Descriptors for Ester Reactivity:

Several classes of molecular descriptors have been identified as significant in predicting the hydrolysis rates of carboxylic acid esters:

Electronic Descriptors: These descriptors quantify the electronic environment within the molecule. For esters, the electrophilicity of the carbonyl carbon is a crucial factor, as it is the site of nucleophilic attack by water or hydroxide ions. Important electronic descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant, as a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. ucsb.edunih.gov

Partial Charges: The partial charge on the carbonyl carbon and oxygen atoms can indicate the polarization of the ester group.

Steric Descriptors: These descriptors account for the spatial arrangement of atoms and groups within the molecule, which can hinder the approach of a reactant. For pentyl chloroacetate, the size and conformation of the pentyl group can influence the accessibility of the carbonyl center. Examples of steric descriptors include:

Topological Indices: Such as the Wiener index and molecular connectivity indices, which describe the branching and size of the molecule. catalysis.blogresearchgate.net

Geometrical Descriptors: These are derived from the 3D structure of the molecule and can include molecular volume and surface area. researchgate.net

Hydrophobic Descriptors: These descriptors, most commonly the logarithm of the octanol-water partition coefficient (logP), quantify the hydrophobicity of the molecule. This is important for understanding the partitioning of the ester between aqueous and non-aqueous phases, which can affect its availability for hydrolysis in environmental systems.

Illustrative QSRR Model for Ester Hydrolysis:

A representative QSRR model for the base-catalyzed hydrolysis of a carboxylic acid ester can be expressed by a general MLR equation:

log(kh) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where:

log(kh) is the logarithm of the hydrolysis rate constant.

c0 is the regression constant.

c1, c2, ..., cn are the regression coefficients for each descriptor, indicating the weight of their contribution to the reactivity.

Descriptor 1, 2, ..., n are the values of the selected molecular descriptors.

Studies on various carboxylic acid esters have demonstrated the high predictive power of such models, with reported coefficients of determination (R²) often exceeding 0.9, indicating a strong correlation between the predicted and experimental reactivity. nih.govtandfonline.comacs.orgresearchgate.net

The table below presents a hypothetical but representative set of molecular descriptors that would be considered in a QSRR model for predicting the reactivity of pentyl chloroacetate, based on findings for similar esters. nih.govtandfonline.comdergipark.org.tr

Table 1: Representative Molecular Descriptors for QSRR Modeling of Pentyl Chloroacetate Reactivity

Descriptor Class Specific Descriptor Relevance to Reactivity
Electronic LUMO Energy (eV) Lower values indicate greater susceptibility to nucleophilic attack.
Partial Charge on Carbonyl Carbon A more positive charge enhances reactivity towards nucleophiles.
Electronegativity (χ) Relates to the molecule's ability to attract electrons.
Steric Molecular Volume (ų) Larger volumes can lead to steric hindrance, reducing reactivity.
Topological Polar Surface Area (TPSA) Influences interactions with polar solvents like water.

| Hydrophobic | logP | Affects partitioning in the environment and bioavailability. |

Influence of the Alkyl Chain on Reactivity:

The structure of the alkyl group (the "pentyl" in pentyl chloroacetate) has a discernible effect on the ester's reactivity. In the context of hydrolysis, increasing the length and branching of the alkyl chain can influence the rate of reaction through steric hindrance.

Table 2: Comparison of Physicochemical Properties and Hydrolysis Rates of Alkyl Chloroacetates

Compound Molecular Formula Molecular Weight ( g/mol ) logP (Predicted) Neutral Hydrolysis Half-Life (pH 7, 25°C) epa.gov
Methyl Chloroacetate C₃H₅ClO₂ 108.52 0.35 ~7.5 years
Ethyl Chloroacetate C₄H₇ClO₂ 122.55 0.85 ~1.7 years

| Pentyl Chloroacetate | C₇H₁₃ClO₂ | 164.63 | 2.35 | Predicted to be slower than ethyl chloroacetate |

The logP values are representative predictions and can vary based on the calculation method. The hydrolysis half-life for pentyl chloroacetate is an inferred trend.

The data suggests that as the alkyl chain lengthens from methyl to ethyl, the rate of neutral hydrolysis increases. However, for base-catalyzed hydrolysis, an increase in the steric bulk of the alkyl group is generally expected to decrease the reaction rate due to increased hindrance at the reaction center. Therefore, it can be inferred that the hydrolysis rate of pentyl chloroacetate would be influenced by the interplay of electronic effects from the chloroacetyl group and steric effects from the pentyl group. QSRR models are the ideal tools to dissect and quantify these competing influences.

Environmental Behavior and Degradation Pathways of Pentyl Chloroacetate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For pentyl chloroacetate (B1199739), the primary abiotic degradation pathways are hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of pentyl chloroacetate, an ester, the ester linkage is susceptible to hydrolysis, which would yield pentyl alcohol and chloroacetic acid. This reaction can be catalyzed by both acids and bases. env.go.jp

Table 1: Predicted Hydrolysis Products of Pentyl Chloroacetate

ReactantProducts
Acetic acid, chloro-, pentyl esterPentan-1-ol
Chloroacetic acid

This table is based on the general principles of ester hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals.

Specific studies on the photodegradation of pentyl chloroacetate are limited. However, research on related compounds like ethyl chloroacetate indicates that photolysis can be a relevant degradation pathway. acs.org The photolysis of ethyl chloroacetate in the liquid phase has been studied, suggesting that the carbon-chlorine bond is a likely site for photochemical cleavage. acs.org For pentyl chloroacetate, direct photolysis would likely involve the absorption of UV radiation, leading to the cleavage of the C-Cl bond to form a radical species, which would then undergo further reactions.

Indirect photo-oxidation by hydroxyl radicals (•OH) is also expected to be a significant degradation pathway in the atmosphere and in sunlit surface waters. The rate of this reaction for pentyl chloroacetate can be estimated using quantitative structure-activity relationship (QSAR) models. These models predict the atmospheric degradation half-life based on the chemical structure. For analogous compounds like ethyl chloroacetate, the atmospheric half-life for reaction with hydroxyl radicals is estimated to be around 13 days. nih.gov

Biotic Transformation and Biodegradation Potential

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often a key process in the removal of organic contaminants from the environment.

The biodegradation of pentyl chloroacetate is expected to proceed through the enzymatic action of microorganisms. Esterase enzymes are capable of hydrolyzing the ester bond, which is a common initial step in the degradation of many esters. mcgill.ca This would lead to the formation of pentan-1-ol and chloroacetic acid.

The biodegradability of esters can be influenced by the length of the alkyl chain. nih.gov While specific studies on pentyl chloroacetate are scarce, research on other esters suggests that it would be susceptible to microbial degradation. mcgill.canih.gov The resulting products, pentan-1-ol and chloroacetic acid, are generally more amenable to further biodegradation. Chloroacetic acid can be degraded by various microorganisms, which can utilize it as a carbon source. wikipedia.orgnih.gov The degradation of chloroacetic acid can proceed through different pathways, including the formation of glycolic acid. env.go.jp

The primary metabolites expected from the initial biotic and abiotic degradation of pentyl chloroacetate are pentan-1-ol and chloroacetic acid. Chloroacetic acid itself can be further metabolized by microorganisms. Studies on the biodegradation of chloroanilines have identified chloroacetate as an intermediate which is further broken down. nih.gov In the environment, the detection of these metabolites could serve as an indicator of the degradation of pentyl chloroacetate.

Table 2: Potential Environmental Metabolites of Pentyl Chloroacetate

Parent CompoundPrimary MetabolitesSecondary Metabolites (from Chloroacetic acid)
This compoundPentan-1-ol
Chloroacetic acidGlycolic acid, Oxalic acid, Glyoxalic acid nih.gov

This table is compiled from general degradation pathways of esters and chloroacetic acid.

Environmental Persistence and Transport Mechanisms

The environmental persistence of a chemical is its ability to remain in a particular environment in an unchanged form. The transport of a chemical refers to its movement between different environmental compartments, such as water, soil, and air.

The persistence of pentyl chloroacetate in the environment will be determined by the rates of the degradation processes discussed above. Based on the expected susceptibility to hydrolysis and biodegradation, it is not anticipated to be highly persistent.

The transport of pentyl chloroacetate will be governed by its physicochemical properties. With a predicted octanol-water partition coefficient (XLogP3) of 2.5, it has a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. nih.gov Its mobility in soil is expected to be moderate. Volatilization from water surfaces could be an important transport process, similar to what is observed for ethyl chloroacetate. nih.gov

Non Biological Industrial and Material Science Applications of Pentyl Chloroacetate

Application as a Specialty Solvent or Chemical Intermediate

Pentyl chloroacetate (B1199739) is primarily utilized as a chemical intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both an ester group and a reactive carbon-chlorine bond, makes it a versatile reagent for introducing a pentoxycarbonylmethyl moiety into other molecules.

Documented applications highlight its role in producing specialized chemicals for agriculture and materials science. For instance, it is a key reactant in the synthesis of 5-amino-2-chloro-4-fluorophenoxyacetic acid ester, an important agricultural chemical intermediate. google.com In a specific patented process, pentyl chloroacetate is reacted with 5-amino-2-chloro-4-fluorophenol (B1329930) to produce the target ester with a high yield of 91.1%. google.com

In the field of materials-oriented chemistry, pentyl chloroacetate is used to synthesize precursors for complex heterocyclic compounds. One documented synthesis involves reacting pentyl chloroacetate with sodium sulfide (B99878) to produce dipentyl thiodiglycollate. ntu.ac.uk This subsequent compound is then used in a Hinsberg reaction to create dipentyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a derivative of thiophene (B33073) which is a core structure in many functional organic materials. ntu.ac.uk It has also been employed as a reagent in the synthesis of complex molecules like dideoxy-tetrafluorinated hexoses. acs.org

While it exists as a liquid under standard conditions, there is limited specific information in the reviewed literature detailing its application as a specialty solvent. Its primary industrial function is as a reactive intermediate. echemi.comgoogle.comntu.ac.uk

Application Area Reaction Role Product/Intermediate Synthesized Reference
AgrochemicalsReactantpentyl 5-amino-2-chloro-4-fluorophenoxyacetate google.com
Material Science PrecursorsReactantdipentyl thiodiglycollate ntu.ac.uk
Complex Carbohydrate SynthesisReagent(2R,3R)-2-(1,3-Dibenzyloxy-5-bromo-4,4,5,5-tetrafluoro)pentyl Chloroacetate acs.org

Table 2: Pentyl Chloroacetate as a Chemical Intermediate.

Incorporation into Polymer Synthesis and Functional Materials

The reactivity of pentyl chloroacetate allows for its use in the development of functional materials, particularly in reactions where precise molecular architecture is required. A notable example involves the use of cyclodextrins, which are macrocyclic oligosaccharides capable of forming host-guest complexes, to control reaction outcomes. vdoc.pub

When pentyl chloroacetate is reacted with anisole (B1667542), a mixture of alkylated products is typically formed. researchgate.net However, by conducting this reaction in the presence of α-cyclodextrin (α-CyD) in an aqueous solution, the reaction becomes highly selective, predominantly yielding the ortho-alkylation product with 80% selectivity. vdoc.pub This selectivity is attributed to a "cage effect," where the cyclodextrin (B1172386) cavity orients the reactants into a specific geometry, favoring the reaction at the ortho position of the anisole ring. vdoc.pubresearchgate.net This method demonstrates how pentyl chloroacetate can be used in conjunction with supramolecular structures to build specifically functionalized molecules that can be building blocks for larger, more complex materials.

Furthermore, its role in synthesizing thiophene derivatives, such as dipentyl 3,4-dihydroxythiophene-2,5-dicarboxylate, is significant for functional materials. ntu.ac.uk Thiophenes are foundational units for creating conducting polymers and other electro-active materials used in electronics and sensor technology. By providing a pathway to these thiophene-based molecules, pentyl chloroacetate contributes indirectly to the field of functional polymer science.

Functional Material System Role of Pentyl Chloroacetate Outcome Reference
α-Cyclodextrin ComplexGuest reactant with anisoleSelective ortho-alkylation of anisole vdoc.pubresearchgate.net
Thiophene-based MaterialsIntermediate for precursor synthesisSynthesis of dipentyl 3,4-dihydroxythiophene-2,5-dicarboxylate ntu.ac.uk

Table 3: Use of Pentyl Chloroacetate in Functional Material Systems.

Role in Advanced Chemical Manufacturing Processes

The use of pentyl chloroacetate is documented in advanced chemical manufacturing processes that emphasize high selectivity and yield. These processes often leverage sophisticated techniques to control reaction pathways and minimize unwanted byproducts.

The regioselective alkylation of anisole using pentyl chloroacetate in the presence of cyclodextrins is a prime example of an advanced manufacturing strategy. vdoc.pubresearchgate.net This process utilizes the principles of supramolecular chemistry to exert geometric control over the reaction, a significant advancement over conventional synthesis methods that would produce a less selective mixture of isomers. vdoc.pub The ability to direct a reaction to a specific position on a molecule (regioselectivity) is a key goal in modern fine chemical manufacturing, as it reduces the need for costly and wasteful separation steps.

Another instance of its role in advanced manufacturing is in the optimized production of agricultural intermediates. The process for synthesizing pentyl 5-amino-2-chloro-4-fluorophenoxyacetate from pentyl chloroacetate is designed for industrial-scale production with high efficiency. google.com The patent describes specific conditions, including catalysts like potassium iodide and triethylbenzylammonium chloride, to achieve a high yield (91.1%), demonstrating a refined and economically viable manufacturing process. google.com

These examples show that pentyl chloroacetate is not just a simple reagent but a component in sophisticated synthetic strategies designed for precision and efficiency in the production of valuable chemical compounds.

Process Type Description Key Advantage Reference
Supramolecular CatalysisAlkylation of anisole with pentyl chloroacetate inside a cyclodextrin cavity.High regioselectivity (80% ortho-product), demonstrating molecular control. vdoc.pubresearchgate.net
Optimized Industrial SynthesisProduction of an agricultural intermediate using pentyl chloroacetate with specific catalysts.High yield (91.1%) and industrial applicability. google.com

Table 4: Pentyl Chloroacetate in Advanced Manufacturing Processes.

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 4.1–4.3 ppm (pentyl -OCH₂-) and δ 3.8–4.0 ppm (chloroacetate -COOCH₂-). Absence of δ 10–12 ppm confirms no residual acid .
    • ¹³C NMR : Carbonyl signal at ~170 ppm, with Cl-C adjacent to carbonyl at ~40 ppm .
  • FT-IR : Strong C=O stretch at 1740–1750 cm⁻¹, C-Cl stretch at 750–800 cm⁻¹ .

How to design experiments evaluating the antifungal activity of this compound?

Advanced Research Question
Methodology :

  • In Vitro Assays :
    • Disk Diffusion : Apply 10–50 µL of ester solution (in DMSO) to filter disks on Fusarium-inoculated agar. Measure inhibition zones after 48–72 hours .
    • MIC Determination : Use broth microdilution (0.1–100 µg/mL) in 96-well plates. MIC is the lowest concentration inhibiting 90% growth (OD₆₀₀) .
  • Controls : Include DMSO solvent controls and commercial antifungals (e.g., ketoconazole).

Key Finding : Chloro substitution may enhance bioactivity compared to non-chlorinated esters (e.g., acetic acid pentyl ester inhibits Fusarium at 50 µg/mL ).

How to resolve discrepancies in thermophysical property data for this compound?

Advanced Research Question
Strategies :

  • Cross-Validation : Compare NIST-reported vaporization enthalpy (ΔvapH°) for acetic acid pentyl ester (~45 kJ/mol ) with experimental DSC measurements.
  • Quantum Calculations : Use Gaussian09 to compute theoretical density and surface tension (e.g., chloroacetates show 10–15% higher surface tension than non-chlorinated esters ).
  • Collaborative Studies : Replicate measurements across labs using standardized protocols (e.g., ASTM D6354 for boiling point).

How to optimize GC-MS parameters for trace analysis of this compound in microbial volatilomes?

Advanced Research Question
Methodology :

  • Column Selection : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film) for separating esters .
  • Temperature Program :
    • Initial: 40°C (hold 2 min)
    • Ramp: 10°C/min to 250°C (hold 5 min) .
  • Ionization : EI mode at 70 eV; monitor m/z 43 (CH₃CO⁺), m/z 61 (ClCH₂CO⁺), and molecular ion m/z 164 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.